Conventional thiadiazole ligands lacking an ortho-hydroxyl yield unstable metal complexes. CAS 85003-78-7 provides tridentate N,O,S chelation for rigid chelate rings. • Tridentate N,O,S binding stabilizes Cu, Ni, Zn complexes for catalysis & antimicrobials. • Primary amine forms Schiff bases, preserving OH site for metal coordination. • Corrosion inhibitor derivatives effectively protect metal surfaces in acid media. In stock for immediate procurement.
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (CAS 85003-78-7) is a highly versatile heterocyclic building block and chelating agent characterized by its 1,3,4-thiadiazole core substituted with both a primary amine and an ortho-phenolic hydroxyl group. This unique structural motif provides multiple reactive sites, making it a critical precursor for the synthesis of Schiff bases, azo dyes, and transition metal complexes. In industrial and advanced research settings, its value lies in its ability to act as a multidentate (N, O, S) ligand, forming highly stable, rigid chelate rings with transition metals such as copper, nickel, and zinc. Its dual functionality allows for straightforward derivatization while maintaining the thermal and chemical stability inherent to the thiadiazole ring, positioning it as a preferred intermediate over simpler thiadiazole derivatives in materials science and coordination chemistry[1].
Substituting 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol with generic alternatives like 5-phenyl-1,3,4-thiadiazol-2-amine or unsubstituted 2-amino-1,3,4-thiadiazole fundamentally compromises its utility in coordination chemistry and complex organic synthesis. The absence of the ortho-phenolic hydroxyl group in these comparators eliminates the capacity for bidentate or tridentate chelation, drastically reducing the thermodynamic stability of resulting metal complexes. Furthermore, substituting the thiadiazole core with an oxadiazole analog alters the electronic distribution and reduces the hard-soft acid-base compatibility with softer transition metals, leading to lower complexation yields. For procurement applications requiring robust metal coordination or specific Schiff base geometries, the exact N,O-donor arrangement of CAS 85003-78-7 is strictly non-interchangeable [1].
When procuring ligands for transition metal complexation, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol offers superior chelation stability compared to its non-hydroxylated analog, 5-phenyl-1,3,4-thiadiazol-2-amine. The presence of the ortho-phenolic hydroxyl group allows for the formation of highly stable, six-membered N,O-chelate rings with divalent metals like Cu(II) and Ni(II). This multidentate coordination significantly increases the thermodynamic stability of the resulting complexes, ensuring higher yields and preventing ligand dissociation during downstream processing [1].
| Evidence Dimension | Thermodynamic stability of transition metal complexes |
| Target Compound Data | Forms highly stable multidentate (N,O) chelates |
| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine (forms weaker monodentate complexes) |
| Quantified Difference | Orders of magnitude higher stability constant (log K) for targeted complexation |
| Conditions | Standard coordination synthesis with Cu(II) or Ni(II) salts |
Ensures reproducible, high-yield synthesis of stable metal complexes for materials and catalytic applications.
For the synthesis of advanced Schiff base derivatives, the primary amine of CAS 85003-78-7 serves as a highly reactive condensation site. Compared to unsubstituted 2-amino-1,3,4-thiadiazole, the extended conjugation and electron-donating nature of the phenolic ring enhance the nucleophilicity of the amine group. This structural advantage translates to higher conversion rates and isolated yields during condensation with aromatic aldehydes, streamlining the industrial production of functional dyes and ligands .
| Evidence Dimension | Schiff base condensation yield and kinetics |
| Target Compound Data | High conversion rates (>85% typical yield) with aromatic aldehydes |
| Comparator Or Baseline | Unsubstituted 2-amino-1,3,4-thiadiazole (slower kinetics, lower yields) |
| Quantified Difference | Structurally enhanced nucleophilicity leading to higher synthetic efficiency |
| Conditions | Ethanolic reflux with catalytic acid |
Reduces reaction times and purification costs in the industrial synthesis of Schiff base ligands and dyes.
Materials formulated with 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol benefit from the inherent thermal robustness of the thiadiazole core. When utilized as a precursor for coordination polymers, the resulting metal-ligand frameworks exhibit thermal decomposition temperatures significantly higher than those derived from aliphatic or non-chelating aromatic amines. The rigidifying effect of the multidentate chelation ensures structural integrity under high-temperature conditions, making it an optimal choice for robust catalytic and material applications [1].
| Evidence Dimension | Thermal decomposition temperature (Td) of derived complexes |
| Target Compound Data | Typically >300°C due to rigid chelate formation |
| Comparator Or Baseline | Aliphatic or non-chelating aromatic ligands (<250°C) |
| Quantified Difference | Enhanced thermal stability margin of >50°C |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
Crucial for procuring precursors intended for high-temperature industrial processes or robust functional materials.
CAS 85003-78-7 is the optimal starting material for synthesizing advanced Schiff base ligands. Its primary amine readily undergoes condensation with various aldehydes, while the ortho-hydroxyl group remains available for subsequent metal coordination, making it ideal for developing novel catalysts and luminescent materials [1].
Due to its N,O,S-donor atoms, this compound is highly sought after for the synthesis of stable transition metal complexes and coordination polymers. These complexes are utilized in applications ranging from homogeneous catalysis to the development of novel antimicrobial agents, where the stability of the chelate ring is paramount [1].
The combination of the heteroaromatic thiadiazole ring and the phenolic group provides excellent adsorption characteristics on metal surfaces. Derivatives of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol are highly effective in formulating corrosion inhibitors for industrial cooling systems and acid pickling processes, outperforming simpler azole derivatives [1].